1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine

Phase transition thermodynamics Differential scanning calorimetry Membrane biophysics

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54) is the only valid perdeuterated phospholipid for neutron scattering contrast matching, solid‑state ²H NMR order‑parameter profiling, and spectroscopically silent FTIR studies. Chain deuteration lowers the main phase‑transition temperature by 4.3 °C relative to protiated DMPC and alters bilayer repeat spacing—making substitution with protiated or headgroup‑deuterated analogs scientifically invalid. Choose DMPC-d54 to ensure accurate SANS contrast, correct NMR segmental order parameters, and reliable lipid‑nanodisc assembly.

Molecular Formula C36H72NO8P
Molecular Weight 732.3 g/mol
CAS No. 78415-49-3
Cat. No. B3026056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine
CAS78415-49-3
Molecular FormulaC36H72NO8P
Molecular Weight732.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2
InChIKeyCITHEXJVPOWHKC-RPLUSTTMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54) Procurement Guide: Deuterated Lipid for Membrane Biophysics


1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (CAS 78415-49-3), also known as DMPC-d54, is a perdeuterated synthetic phospholipid in which 54 hydrogen atoms on the two C14:0 myristoyl acyl chains are replaced by deuterium (2H) [1]. This compound serves as a chain-deuterated analog of the widely used model membrane lipid 1,2-dimyristoyl-sn-glycero-3-phosphocholine (protonated DMPC, CAS 18194-24-6) . With a molecular formula of C36H18D54NO8P and a molecular weight of approximately 732.3 g/mol [2], DMPC-d54 is primarily employed as an isotopic probe in advanced biophysical techniques including solid-state 2H NMR spectroscopy, small-angle neutron scattering (SANS), neutron reflectometry, and Fourier transform infrared (FTIR) spectroscopy to investigate membrane structure, dynamics, and lipid-protein interactions [3].

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine: Why Protonated DMPC or Other Deuterated Lipids Cannot Substitute


Direct substitution of 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54) with its protonated counterpart (conventional DMPC) or alternative deuterated lipids is scientifically invalid for specific experimental applications. Critically, chain perdeuteration induces a measurable and systematic alteration in the lipid's physical properties, most notably a 4.3 ± 0.1 °C reduction in the main gel-to-liquid crystalline phase transition temperature (Tm) compared to protiated DMPC [1]. Furthermore, deuterated acyl chains cause a reduction in lamellar repeat spacing and bilayer thickness relative to protiated chains, whereas headgroup deuteration has the opposite effect [2]. In neutron scattering studies, the isotopic substitution is not merely a label; it is the cornerstone of contrast variation methodologies that enable the selective visualization of specific molecular components within complex lipid assemblies [3]. Consequently, using the incorrect isotopic form—whether protonated DMPC or a headgroup-deuterated analog—would compromise the interpretation of NMR order parameter profiles, invalidate neutron scattering contrast matching calculations, and introduce unaccounted biophysical discrepancies in membrane phase behavior studies [4].

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine: Quantitative Differentiation Evidence for Scientific Selection


Chain Perdeuteration Reduces Main Phase Transition Temperature (Tm) by 4.3 °C Relative to Protonated DMPC

Chain perdeuteration in DMPC-d54 results in a significantly lower gel-to-fluid phase transition temperature (Tm) compared to its protonated counterpart, conventional DMPC. This systematic effect, observed across saturated phosphatidylcholines, must be accounted for in experimental design and data interpretation [1].

Phase transition thermodynamics Differential scanning calorimetry Membrane biophysics

Chain Deuteration Induces Measurable Structural Alterations: Reduced Lamellar Repeat Spacing and Bilayer Thickness

Systematic studies using neutron scattering with contrast variation reveal that deuterating the acyl chains of phosphatidylcholines leads to a reduction in both lamellar repeat spacing (d-spacing) and bilayer thickness. This contrasts with headgroup deuteration, which causes an increase in these parameters [1].

Neutron scattering Membrane structure Lipid bilayer

Enables Contrast Variation in Neutron Scattering for Selective Visualization of Lipid and Non-Lipid Components

The perdeuteration of DMPC's acyl chains (DMPC-d54) provides a high scattering length density contrast against hydrogenated components (e.g., proteins, polymers, or water) in neutron scattering experiments. This allows for the selective 'matching out' of the lipid signal or the probing molecule to isolate structural information from specific parts of a complex assembly [1].

Small-angle neutron scattering (SANS) Contrast variation Membrane protein structure

Provides Site-Specific Chain Order Information via 2H NMR Quadrupolar Splittings

DMPC-d54 yields a characteristic 2H NMR spectrum with distinct quadrupolar splittings (Δν_Q) for each deuterated methylene segment along the acyl chain. These splittings are directly proportional to the segmental order parameter (S_CD), providing a quantitative, site-resolved map of acyl chain order and dynamics in a lipid bilayer [1]. This is a capability unique to chain-perdeuterated lipids and cannot be achieved with protonated or headgroup-deuterated analogs alone.

Solid-state NMR Deuterium NMR Lipid order parameters

Commercial Product Specifications: >98% Deuterium Enrichment and >99% Chemical Purity

Commercially available DMPC-d54 is supplied with verified specifications critical for reproducible research. Standard product specifications include a minimum deuterium enrichment of >98% on the acyl chains (except 60-80% at the alpha positions adjacent to the carbonyl) and a chemical purity exceeding 99% as determined by TLC and NMR .

Isotopic labeling Quality control Procurement specifications

DMPC-d54 Exhibits Narrower Two-Phase Coexistence Region with Gramicidin Compared to DPPC-d62

In a comparative study of gramicidin-phospholipid mixtures, the extent of two-phase coexistence (gel and liquid-crystalline) was found to be narrower for DMPC-d54-based systems than for DPPC-d62-based systems. This indicates that the choice of deuterated lipid matrix can influence the observed phase behavior in lipid-protein interaction studies [1].

Phase diagram Lipid-protein interaction Gramicidin

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine: Optimal Application Scenarios for Procurement


Neutron Scattering and Reflectometry Studies of Lipid Bilayers and Membrane Proteins

This is the primary application scenario for DMPC-d54 procurement. The compound's high neutron scattering length density contrast against hydrogenated materials enables structural studies of lipid bilayers, membrane protein complexes, and polymer-lipid interactions using contrast variation SANS and neutron reflectometry [7]. In these experiments, DMPC-d54 is essential for 'matching out' the lipid signal to reveal the structure of associated proteins or for visualizing the lipid component within a complex assembly. Protonated DMPC is unsuitable for this purpose due to its low inherent contrast [6].

Solid-State 2H NMR Spectroscopy to Quantify Lipid Acyl Chain Order and Dynamics

DMPC-d54 is the reagent of choice for solid-state 2H NMR studies aimed at measuring lipid order parameters (S_CD) and dynamics. The perdeuterated acyl chains provide a site-specific readout of membrane order, allowing researchers to quantify how peptides, drugs, or changes in environmental conditions (e.g., temperature, hydration) alter the biophysical properties of the bilayer [7]. This application leverages the direct, quantitative link between the measured quadrupolar splitting and the segmental order parameter, a capability not provided by protonated or headgroup-deuterated DMPC [6].

Membrane Protein Reconstitution and Nanodisc Assembly for High-Resolution Structural Biology

DMPC-d54 is a validated lipid component for the assembly of phospholipid bilayer nanodiscs, which are used to solubilize and stabilize membrane proteins for structural studies by NMR and cryo-EM [7]. The deuterated lipid not only provides a native-like membrane environment but also serves as a 'silent' background in NMR experiments, suppressing unwanted lipid signals that would otherwise interfere with the detection of protein resonances. This is a critical advantage over protonated lipids in solution-state NMR studies of membrane proteins [6].

Fourier Transform Infrared (FTIR) Spectroscopy for Probing Lipid Conformation and Phase Transitions

The replacement of C-H bonds with C-D bonds shifts the vibrational frequencies of the acyl chain stretching modes to a spectroscopically 'silent' region (2000–2200 cm⁻¹). This allows DMPC-d54 to be used as a probe in FTIR studies of lipid mixing, phase separation, and lipid-protein interactions. By monitoring the CD₂ stretching bands, researchers can selectively follow the behavior of the deuterated lipid component within a mixed bilayer without interference from other hydrogenated lipids or proteins [7].

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